tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate
Description
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Number | 1032684-85-7 |
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| SMILES | O=C(OC(C)(C)C)N(CC1CNC1)CC |
| IUPAC Name | This compound |
Molecular Geometry and Conformational Isomerism
The azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Computational studies on azetidine derivatives reveal that substituents significantly influence ring puckering modes. For example, electron-donating groups like the methyl and ethyl moieties in this compound stabilize twist or envelope conformations , redistributing torsional strain. The carbamate group introduces additional rigidity due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen, limiting rotation about the C–N bond.
The molecule contains four rotatable bonds :
- Between the azetidine nitrogen and the methylene (–CH2–) bridge.
- The ethyl group’s C–C bond.
- The tert-butyl group’s central carbon and its methyl branches.
- The carbamate’s C–O bond.
These rotatable bonds allow for limited conformational flexibility, which is critical for its interactions in synthetic pathways. Density functional theory (DFT) analyses of related azetidine carbamates suggest that the N-ethyl group introduces steric hindrance, favoring a staggered conformation around the nitrogen center to minimize non-bonded interactions.
Comparative Analysis with Related Azetidine Carbamates
Table 2: Structural and Functional Comparison of Azetidine Carbamates
| Compound | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 1032684-85-7 | C11H22N2O2 | N-Ethyl, tert-butyl | 214.31 |
| tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride | 1170108-38-9 | C9H19ClN2O2 | N-H, tert-butyl, HCl salt | 223.00 |
| tert-Butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 | C10H20N2O2 | N-Methyl, tert-butyl | 200.28 |
Substituent Effects :
- The N-ethyl group in the target compound enhances lipophilicity compared to the N-methyl analogue (CAS 1053655-53-0), as evidenced by its higher LogP value (estimated 0.38 vs. 0.28 ).
- The absence of a hydrochloride salt (unlike CAS 1170108-38-9) increases its solubility in organic solvents, facilitating use in non-polar reaction media.
Steric and Electronic Profiles :
- The tert-butyl group provides steric protection to the carbamate’s nitrogen, reducing susceptibility to nucleophilic attack. This contrasts with smaller substituents, which offer less shielding.
- The ethyl group’s electron-donating inductive effect slightly increases the basicity of the azetidine nitrogen compared to methyl-substituted derivatives.
Synthetic Utility :
- Compared to the hydrochloride salt (CAS 1170108-38-9), the free base form (target compound) is more reactive in alkylation and acylation reactions due to the absence of counterion interference.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-(azetidin-3-ylmethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-5-13(8-9-6-12-7-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
CJSMMWNLSKFGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CNC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Compound X can be dissected into two primary components:
- Azetidin-3-ylmethyl moiety : A four-membered nitrogen heterocycle with a methylene substituent at position 3.
- N-Ethylcarbamate backbone : A Boc-protected secondary amine.
Two dominant synthetic routes emerge from the literature:
- Route A : Direct alkylation of ethylamine with a (azetidin-3-yl)methyl electrophile, followed by Boc protection.
- Route B : Reductive amination between ethylamine and an azetidine-derived aldehyde, succeeded by carbamate formation.
Synthetic Route Development
Route A: Alkylation of Ethylamine with (Azetidin-3-yl)methyl Bromide
Synthesis of tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
Step 1 : tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.3 mmol) is reduced using NaBH$$4$$ (0.4 g, 10.6 mmol) in THF at 0°C to yield tert-butyl 3-hydroxyazetidine-1-carboxylate (0.92 g, 91%).
Step 2 : The hydroxyl group is converted to bromide via treatment with PBr$$3$$ (1.2 eq.) in dichloromethane, affording tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (1.1 g, 85%).
Alkylation of Ethylamine
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (1.0 g, 3.7 mmol) is reacted with ethylamine (2.2 eq.) in DMF at 60°C for 12 h in the presence of Cs$$2$$CO$$3$$ (2.5 eq.), yielding tert-butyl N-ethyl-N-(azetidin-3-ylmethyl)carbamate (0.78 g, 72%).
Key Data :
Route B: Reductive Amination with Azetidine-3-carbaldehyde
Synthesis of Azetidine-3-carbaldehyde
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 g, 5.3 mmol) is oxidized using Dess-Martin periodinane (1.5 eq.) in dichloromethane to yield tert-butyl 3-oxoazetidine-1-carboxylate (0.85 g, 86%). Subsequent Wittig reaction with (methoxymethylene)triphenylphosphorane generates tert-butyl 3-formylazetidine-1-carboxylate (0.72 g, 78%).
Reductive Amination
The aldehyde (0.7 g, 3.4 mmol) is reacted with ethylamine (1.5 eq.) and NaBH$$_3$$CN (1.2 eq.) in MeOH at 25°C for 6 h, producing tert-butyl N-ethyl-N-(azetidin-3-ylmethyl)carbamate (0.58 g, 68%).
Key Data :
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 72% | 68% |
| Step Count | 2 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route A is favored for industrial scalability due to fewer steps and higher yields, while Route B offers stereochemical control for chiral variants.
Critical Reaction Optimizations
Solvent and Base Selection in Alkylation
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Agents :
- Research indicates that derivatives of azetidine compounds can exhibit anticancer properties. Tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate has been synthesized and evaluated for its efficacy against various cancer cell lines. Studies show that it may inhibit tumor growth through specific pathways, making it a candidate for further development in oncology .
- Neuroprotective Effects :
- Antimicrobial Activity :
Synthetic Methodologies
- Synthesis of Carbamates :
- Reactions with Electrophiles :
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The compound may also act as a prodrug, undergoing metabolic activation to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and synthetic utility.
Variation in N-Substituents
- N-Ethyl vs.
- N-Allyl vs. Azetidine : N,N-Diallylcarbamate () lacks the azetidine ring but offers unsaturated bonds for click chemistry or polymerization, highlighting divergent applications.
Azetidine Ring Modifications
- Chloroacetyl Derivative : The chloroacetyl group () introduces reactivity toward nucleophiles (e.g., thiols or amines), enabling conjugation or further functionalization.
Complex Functionalization
- Hydrochloride Salts : Hydrochloride forms () improve crystallinity and solubility, advantageous for purification and formulation.
Key Research Findings
Synthetic Utility : The Boc group in these compounds allows for modular synthesis, as seen in the preparation of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride via carbamate formation followed by salt crystallization .
Lipophilicity Trends : Ethyl and azetidine substituents increase logP values compared to methyl or hydroxy analogs, critical for pharmacokinetic optimization .
Reactivity : Chloroacetyl-modified derivatives () enable site-specific bioconjugation, while allyl-substituted carbamates () support polymer chemistry applications.
Biological Activity
Tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate (CAS No. 1260675-44-2) is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group, an azetidine ring, and an ethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H22N2O2, with a molar mass of approximately 214.31 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molar Mass | 214.31 g/mol |
| CAS Number | 1260675-44-2 |
| IUPAC Name | tert-butyl (azetidin-3-ylmethyl)(ethyl)carbamate |
| Purity | 97% |
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound is believed to act as an enzyme inhibitor by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in understanding its potential therapeutic effects.
Enzyme Inhibition
Research indicates that carbamate derivatives, including this compound, can exhibit significant enzyme inhibition properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as obesity and metabolic syndrome .
Case Studies
- Inhibition of Acetyl-CoA Carboxylase (ACC) : A related study demonstrated that small molecule inhibitors of ACC could modulate fatty acid biosynthesis and oxidation. While specific data on this compound is limited, its structural similarity to known ACC inhibitors suggests potential efficacy in this area .
- Tuberculosis Treatment : Another research avenue explored the development of inhibitors targeting polyketide synthase 13 (Pks13) for tuberculosis treatment. Although not directly related to this compound, the findings highlight the importance of carbamate derivatives in developing novel therapeutics against resistant pathogens .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)methylcarbamate | Contains a pyrrolidine ring | Enzyme inhibition and synthetic applications |
| Tert-butyl N-(azetidin-3-yl)methyl-N-methylcarbamate | Methyl substitution on azetidine | Potential bioactivity in metabolic pathways |
| Tert-butyl (3-aminoazetidine) carbamate | Amino substituent on azetidine | Investigated for neuroprotective effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
